(-)-Selegiline(1+)
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Overview
Description
(-)-selegiline(1+) is a selegiline(1+). It is a conjugate acid of a (-)-selegiline.
Scientific Research Applications
Nanotechnology in Parkinson’s Disease
Selegiline, primarily used as a monoamine oxidase B (MAO-B) inhibitor in treating Parkinson’s disease, has seen innovative applications in nanotechnology. Researchers developed a selegiline-loaded nanoemulsion for direct nose-to-brain delivery, significantly improving its bioavailability and efficacy in Parkinson’s disease management. This approach also showed promising results in behavioral studies involving Parkinson’s disease-induced rats (Kumar, Ali, & Baboota, 2016).
Neuroprotective Effects in Cerebral Ischemia
Selegiline has been identified as having neuroprotective properties, particularly in cases of cerebral ischemia. A study combining selegiline with enriched-environment housing found it to attenuate spatial learning deficits in rats following cerebral ischemia, without affecting infarct size (Puurunen, Jolkkonen, Sirviö, Haapalinna, & Sivenius, 2001). Another study highlighted its role in enhancing Notch-Jagged signaling in astrocytes, thus potentially preserving the capillary network post-ischemia (Nardai et al., 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of selegiline have been extensively studied. It undergoes complex metabolic pathways producing various metabolites like methamphetamine and amphetamine, influencing its pharmacological activity. Understanding these processes is crucial for optimizing its clinical use and managing potential interactions with other drugs (Kalasz et al., 2014).
Stroke Recovery Enhancement
Research has shown that selegiline may facilitate recovery after stroke. A study on human patients with cerebral infarction found that selegiline enhanced recovery, as evidenced by improvements in the Scandinavian Stroke Scale, Barthel Index, and Fugl-Meyer Scale (Sivenius et al., 2001).
Drug Interactions and Safety
The safety and interaction of selegiline with other drugs, such as its effect on the metabolism of bupropion, have been a focus of research. Studies have examined how selegiline can inactivate certain enzymes, impacting the metabolism of co-administered drugs (Sridar, Kenaan, & Hollenberg, 2012).
Impact on Non-Motor Symptoms in Parkinson’s Disease
Selegiline has shown promise in addressing non-motor symptoms like depression and anxiety in Parkinson’s disease. A study on CD157/BST1 knockout mice, a model for Parkinson’s disease-related genetic mutations, demonstrated that selegiline has antidepressant-like effects, suggesting its utility in treating depressive symptoms in Parkinson’s patients (Kasai et al., 2017).
properties
Product Name |
(-)-Selegiline(1+) |
---|---|
Molecular Formula |
C13H18N+ |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1 |
InChI Key |
MEZLKOACVSPNER-GFCCVEGCSA-O |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH+](C)CC#C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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